molecular formula C11H8O3S2 B2680798 2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid CAS No. 55015-47-9

2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid

Cat. No.: B2680798
CAS No.: 55015-47-9
M. Wt: 252.3
InChI Key: GXIVCKLEGLOTPH-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as “2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of some pertinent biological compounds based-thiophene can be found in the referenced literature .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Chemical Properties and Reactivity

One study delved into the basicity of highly substituted porphyrins, including those with thiophene substituents, highlighting the compound's moderate basicity and the complex interplay between molecular structure and reactivity (Nikitin, Klyueva, & Lomova, 2018). This research underscores the nuanced influence of thiophene derivatives on the electronic properties of macrocyclic compounds.

Material Science Applications

In the field of material science, a study by Kim et al. (2006) engineered organic sensitizers incorporating thiophene units for solar cell applications. These sensitizers, when anchored to TiO2 films, demonstrated high incident photon to current conversion efficiency, marking a significant advancement in photovoltaic technology (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Fluorescence and Sensing Applications

Research by Rui-j (2013) introduced a new fluorescent compound derived from thiophene, demonstrating selective quenching effects in the presence of Co2+, suggesting its potential as a fluorescent chemical sensor for metal ions (Rui-j, 2013).

Electrophilic Reactivity Studies

August, Davis, and Taylor (1986) explored the electrophilic aromatic reactivities of thiophene derivatives, shedding light on the high polarisability of thiophene and its implications for synthetic chemistry (August, Davis, & Taylor, 1986).

Advanced Synthesis Techniques

A study focused on the manganese(III) acetate mediated addition of acetylacetone to alkenes substituted with thiophenyl groups, revealing insights into regioselectivity and mechanistic pathways in organic synthesis (Ceyhan, Çetinkaya, Akdag, & Balcı, 2016).

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential biological activity. Future directions may include the development of advanced compounds with a variety of biological effects .

Properties

IUPAC Name

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIVCKLEGLOTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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